molecular formula C8H4BrF3N2 B581291 5-Bromo-7-(trifluoromethyl)-1H-indazole CAS No. 1374258-43-1

5-Bromo-7-(trifluoromethyl)-1H-indazole

Cat. No.: B581291
CAS No.: 1374258-43-1
M. Wt: 265.033
InChI Key: YLMFTTBYMVQLMH-UHFFFAOYSA-N
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Description

5-Bromo-7-(trifluoromethyl)-1H-indazole: is a heterocyclic compound that belongs to the indazole family. It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 7th position on the indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

Chemistry: 5-Bromo-7-(trifluoromethyl)-1H-indazole is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibitors of these enzymes are of interest for the treatment of diseases such as cancer .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit specific kinases makes it a candidate for the development of anticancer drugs. Additionally, its structural features allow for the exploration of its activity against other disease targets.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the design of new materials with specific functionalities.

Safety and Hazards

The safety data sheet for 5-Bromo-7-(trifluoromethyl)-1H-indazole indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate undergoes iodination to form 5-bromo-3-iodo-2-aminopyridine, which is then subjected to Sonogashira coupling and deprotection reactions to yield 5-bromo-3-alkynyl-2-aminopyridine. Finally, intramolecular cyclization is performed to obtain the target compound .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing reaction conditions to achieve high yields and purity. The use of efficient catalysts and solvents, as well as the implementation of continuous flow processes, can enhance the overall efficiency of the production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki, Sonogashira, and Heck coupling reactions to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The indazole ring can be subjected to oxidation and reduction reactions to modify its electronic properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Coupling Reactions: Palladium catalysts, boronic acids, and alkynes are commonly used in coupling reactions. Reactions are typically carried out under an inert atmosphere with appropriate ligands and bases.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl or alkyne-linked indazole derivatives.

Comparison with Similar Compounds

    5-Bromo-7-azaindole: This compound shares a similar structure but lacks the trifluoromethyl group.

    5-Bromo-7-methylindole: This compound has a methyl group instead of a trifluoromethyl group at the 7th position.

Uniqueness: The presence of the trifluoromethyl group in 5-Bromo-7-(trifluoromethyl)-1H-indazole imparts unique electronic properties to the compound, enhancing its stability and reactivity. This makes it distinct from other similar compounds and valuable in the design of new chemical entities with specific biological activities.

Properties

IUPAC Name

5-bromo-7-(trifluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMFTTBYMVQLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737375
Record name 5-Bromo-7-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374258-43-1
Record name 5-Bromo-7-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-7-(trifluoromethyl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methyl-6-(trifluoromethyl)aniline (3.3 g, 13 mmol) in toluene (65 mL) and glacial acetic acid (11.2 mL, 195 mmol) was added potassium acetate (10.2 g, 104 mmol) portionwise. After 15 minutes a large amount of precipitate had formed, hindering stirring of the reaction. The reaction was diluted with acetic acid (10 mL). Isoamyl nitrite (1.92 mL, 14.3 mmol) was then added dropwise and the reaction was stirred at room temperature for 3 hours. Additional isoamyl nitrite (0.5 mL, 3.7 mmol) was added and the reaction was left stirring for 15 hours. The reaction was diluted with water (100 mL) and stirred for 1.5 hours. The solution was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The layers were separated and the organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated. Purification by flash column chromatography (5-50% ethyl acetate/heptanes) gave the title compound (1.78 g, 52%) as a yellow powder. −ESI (M−H+1) 264.9; 1H NMR (400 MHz, CDCl3, δ): 8.13 (s, 1H), 8.09-8.11 (m, 1H), 7.76 (dd, J=1.66, 0.88 Hz, 1H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
solvent
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
52%

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